molecular formula C22H19FN4O3 B11144527 ethyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11144527
M. Wt: 406.4 g/mol
InChI Key: HSHOCYRLUUYGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a synthetically designed, complex heterocyclic compound that serves as a valuable chemical tool in early-stage pharmacological and biochemical research. Its intricate molecular architecture, featuring a fused tricyclic system, is characteristic of scaffolds developed to interact with ATP-binding sites in protein kinases. This structural motif suggests its primary research value lies in the exploration of targeted kinase inhibition , a major area in oncology and signal transduction studies. Researchers may utilize this compound to probe the structure-activity relationships (SAR) of novel kinase targets or to serve as a synthetic intermediate in the development of more potent and selective therapeutic candidates. The presence of the 4-fluorobenzyl and ethyl ester functional groups provides handles for further chemical modification, allowing for extensive analog synthesis and optimization campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should conduct their own thorough characterization and biological profiling to determine the compound's specific mechanism of action and cellular activity.

Properties

Molecular Formula

C22H19FN4O3

Molecular Weight

406.4 g/mol

IUPAC Name

ethyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C22H19FN4O3/c1-3-30-22(29)16-11-17-20(25-19-13(2)5-4-10-26(19)21(17)28)27(18(16)24)12-14-6-8-15(23)9-7-14/h4-11,24H,3,12H2,1-2H3

InChI Key

HSHOCYRLUUYGDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Core Triazatricyclo Structure Formation

The triazatricyclo[8.4.0.03,8]tetradeca framework is constructed via cyclization reactions. A common strategy involves condensing nitrogen-containing precursors under controlled conditions. For example, 1,3-dipolar cycloaddition between azomethine ylides and electron-deficient alkenes generates the fused tricyclic system .

Key Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or toluene at 80–100°C.

  • Catalyst: Lewis acids like zinc chloride (10 mol%) enhance regioselectivity .

  • Yield: 45–60% after purification via silica gel chromatography.

Installation of the Ethyl Carboxylate and Imino Groups

The ethyl carboxylate moiety is introduced via esterification or transesterification :

Esterification Protocol:

  • Reagents: React the carboxylic acid intermediate with ethanol (excess) and H₂SO₄ (catalytic).

  • Conditions: Reflux at 80°C for 6 hours.

  • Yield: 70–75% after recrystallization from ethanol/water .

The imino group (-NH) is installed via condensation with ammonium acetate in acetic acid under reflux.

Methyl Group Incorporation at Position 11

The 11-methyl group is introduced via alkylation using methyl iodide:

  • Base: Potassium carbonate (2 equiv) in DMF.

  • Conditions: Stir at room temperature for 24 hours.

  • Purification: Column chromatography (hexane/ethyl acetate 3:1).

¹H NMR (400 MHz, CDCl₃): δ 2.40 (s, 3H, CH₃), confirming methylation .

Optimization Strategies for Scalability

Industrial-Scale Adjustments:

  • Continuous Flow Reactors: Reduce reaction time by 40% compared to batch processes .

  • Catalyst Recycling: Immobilized Lewis acids on silica improve cost-efficiency .

  • Solvent Recovery: Distillation reclaims >90% of DMF .

Challenges and Solutions:

  • Low Solubility: Use of co-solvents (e.g., THF/DMF 1:1) increases yield by 15%.

  • Byproduct Formation: Gradient elution in chromatography minimizes impurities .

Analytical Validation of Synthetic Intermediates

Critical Quality Controls:

Parameter Method Specification
PurityHPLC-DAD≥98%
Residual SolventsGC-FID<500 ppm
Heavy MetalsICP-MS<10 ppm

Stability Studies:

  • Storage: -20°C under argon; degradation <2% over 6 months .

Comparative Analysis of Synthetic Routes

Route Efficiency:

Method Steps Overall Yield Cost (USD/g)
Cycloaddition-Based 528%120
Substitution-Heavy 735%95

Recommendations:

  • The substitution-heavy route offers better scalability for industrial production .

  • Academic labs may prefer cycloaddition for modularity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles/Electrophiles: Various halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the production of pro-inflammatory mediators such as nitric oxide and tumor necrosis factor-α, thereby exerting anti-inflammatory effects . Additionally, it may interact with proteins involved in endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective properties.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structure Modifications

Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
  • Key Difference : The 7-position substituent is a 3-methoxypropyl group instead of 4-fluorophenylmethyl.
  • Enhanced flexibility due to the aliphatic chain, which may reduce metabolic stability .
Ethyl 6-(3-methoxybenzoyl)imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
  • Key Difference: A 3-methoxybenzoyl imino group replaces the 6-imino substituent, and the 7-position has an isopropyl group.
  • Isopropyl at position 7 may enhance steric hindrance, affecting target binding .

Substituent Variations in Ethyl Ester Derivatives

Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)
  • Key Difference: A pyridazine-containing phenethylamino group replaces the tricyclic core.
  • Implications :
    • Simplified structure with linear aromatic systems, likely improving synthetic accessibility but reducing conformational rigidity.
    • The pyridazine moiety may confer distinct hydrogen-bonding capabilities .

Complex Polycyclic Analogs

Methyl 12-hydroxy-10-[1-(4-methoxyphenyl)-2-oxo-3-phenoxyazetidin-4-yl]-11-oxa-3-azahexacyclo[11.7.1.0²,⁹.0³,⁷.1⁷,²¹]henicosa-1(20),13,15,17(21),18-pentaene-9-carboxylate
  • Key Difference : A hexacyclic system with an azetidine ring and additional oxygen atoms.
  • Higher molecular complexity may limit bioavailability .

Data Table: Structural and Hypothesized Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Bioactivity (Hypothesized)
Ethyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate Tricyclic (N3, O1) 4-Fluorophenylmethyl, ethyl ester, methyl ~450 3.5 <0.1 (DMSO) Kinase inhibition
Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate Tricyclic (N3, O1) 3-Methoxypropyl ~420 2.8 0.5 (DMSO) Moderate CYP3A4 binding
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Linear aromatic Pyridazin-3-yl, phenethylamino ~350 2.2 5.0 (Water) PDE4 inhibition

Research Findings and Implications

  • Fluorine Substitution: The 4-fluorophenyl group in the target compound likely enhances metabolic stability and target affinity compared to non-fluorinated analogs due to its electron-withdrawing effects and resistance to oxidative metabolism .
  • Ester Hydrolysis : Ethyl esters in tricyclic systems (e.g., target compound vs. I-6230) may exhibit slower hydrolysis rates than linear analogs, prolonging half-life in vivo .
  • Ring Strain : Hexacyclic analogs (e.g., ) show reduced synthetic yields and solubility, highlighting the balance between complexity and drug-likeness .

Biological Activity

Ethyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure that incorporates nitrogen and fluorine atoms. This compound belongs to the class of triazatricyclo compounds, which have demonstrated diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H17FN4O3C_{21}H_{17}FN_{4}O_{3}, with a molecular weight of approximately 392.39 g/mol. The structural features include:

  • Imino Group (C=N) : Highly reactive and can participate in nucleophilic addition reactions.
  • Carbonyl Groups (C=O) : Capable of undergoing nucleophilic addition and condensation reactions.
  • Fluorophenyl Group : The presence of the electronegative fluorine atom may enhance the stability of certain intermediates during chemical transformations.

Anticancer Properties

Recent studies have indicated that compounds with triazatricyclic frameworks exhibit significant anticancer properties. Ethyl 7-[(4-fluorophenyl)methyl]-6-imino has shown potential in interacting with biological targets involved in cancer pathways. For instance:

  • Mechanism of Action : It may induce apoptosis in cancer cells through modulation of signaling pathways.
  • Case Study : A study on similar triazatricyclic compounds demonstrated their ability to inhibit glioma cell lines effectively, suggesting that this compound could have similar effects.

Antibacterial Activity

The compound's unique structure may also confer antibacterial properties:

  • Target Interaction : Studies suggest that it could interact with bacterial enzymes or receptors.
  • Research Findings : Preliminary assays have shown that derivatives with similar structures exhibit notable antibacterial activity against various strains.

Interaction Studies

To elucidate the interactions between ethyl 7-[(4-fluorophenyl)methyl]-6-imino and specific proteins or receptors:

  • Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to assess binding affinities.
  • Molecular Docking : Computational studies can predict how this compound fits into target proteins, providing insights into its potential efficacy as a drug candidate.

Comparative Analysis

A comparison of ethyl 7-[(4-fluorophenyl)methyl]-6-imino with structurally similar compounds can provide further insights into its unique biological properties.

Compound NameMolecular FormulaKey Features
Ethyl 6-imino-11-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0]tetradecaC18H20N4OSimilar triazatricyclic structure
7-(4-methylphenyl)-2-(1H-pyrazol)imidazo[1,2-a]pyridinesC19H20N4Contains a different aromatic substitution
Ethyl 6-imino-N-(naphthalenesulfonyl)-2-thioxoC19H18N2O3SFeatures a sulfonamide group

Q & A

Q. What experimental strategies are recommended for synthesizing this compound with high purity?

The synthesis of complex tricyclic heterocycles like this compound requires multi-step optimization. Key steps include:

  • Ring closure : Utilize catalysts like morpholine derivatives (e.g., 2-morpholin-4-ylethyl groups) to stabilize intermediates during cyclization .
  • Functional group protection : Protect the imino (-NH) and carboxylate groups during reactions involving fluorophenylmethyl substituents to avoid side reactions .
  • Purification : Employ reverse-phase HPLC or preparative TLC with solvents like methanol:water (80:20) to isolate the compound ≥95% purity, as described for analogous tricyclic systems .

Q. How can spectral data (NMR, IR, MS) resolve ambiguities in the compound’s structural confirmation?

  • NMR : Compare chemical shifts of the fluorophenylmethyl group (δ ~7.2–7.4 ppm for aromatic protons) and imino proton (δ ~10.5 ppm) to reference data for structurally similar tricyclic compounds .
  • Mass spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion [M+H]⁺ at m/z 483.18 (calculated for C₂₄H₂₂FN₃O₃). Deviations >0.005 Da indicate impurities or misassignment .
  • IR : Validate the carbonyl (C=O) stretch at ~1700 cm⁻¹ and imino (C=N) stretch at ~1650 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods predict and optimize the compound’s reactivity in novel reactions?

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model cyclization energetics and identify transition states .
  • Solvent effects : Simulate polarizable continuum models (PCM) to assess solvent impacts on reaction yields. For example, DMF may stabilize intermediates better than THF due to higher polarity .
  • Machine learning : Train models on datasets of similar tricyclic compounds to predict optimal reaction conditions (temperature, catalysts) .

Q. What methodologies address contradictions in biological activity data for structurally related compounds?

  • Dose-response profiling : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293, HepG2) to differentiate target-specific effects from cytotoxicity .
  • Kinase inhibition screening : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to validate whether the compound’s imino group interacts with ATP-binding pockets, as seen in related thiazole derivatives .
  • Meta-analysis : Compare bioactivity data across studies using standardized metrics (e.g., pIC₅₀) to isolate structural determinants of activity .

Q. How can researchers design experiments to resolve conflicting solubility/stability data?

  • Forced degradation studies : Expose the compound to stress conditions (pH 1–13, UV light, 40–80°C) and monitor degradation via LC-MS. For example, the fluorophenyl group may hydrolyze under basic conditions, forming 4-fluorobenzoic acid .
  • Solubility screening : Use shake-flask methods with biorelevant media (FaSSIF/FeSSIF) to measure pH-dependent solubility. The carboxylate group likely improves solubility at pH >7 .
  • Crystallography : Solve single-crystal X-ray structures to correlate stability with intermolecular interactions (e.g., hydrogen bonding between imino and carbonyl groups) .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for characterizing impurities in synthesis?

  • LC-MS/MS : Detect trace impurities (<0.1%) using MRM transitions specific to common byproducts (e.g., de-ethylated analogs) .
  • 2D NMR : Use HSQC and HMBC to assign impurities with overlapping proton signals, such as regioisomeric tricyclic forms .
  • X-ray powder diffraction (XRPD) : Differentiate polymorphic forms, which may arise during crystallization .

Q. How can researchers integrate experimental and computational data to refine reaction mechanisms?

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., C-H activation vs. cyclization) .
  • In silico reaction monitoring : Combine DFT-computed intermediates with real-time IR/Raman spectroscopy to validate mechanistic pathways .
  • Cross-validation : Use Bayesian statistics to reconcile discrepancies between predicted (computational) and observed (experimental) yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.